N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide

Medicinal Chemistry Kinase Inhibitor Scaffolds Allosteric Modulation

CAS 897617-24-2 features a distinct 2,8-dimethyl substitution on the pyrido[1,2-a]pyrimidin-4-one core coupled with a 2,6-dimethoxybenzamide moiety, forming a privileged pharmacophore for allosteric SHP2 inhibition. Unlike alternative substitution variants, this specific configuration yields unique enzymatic and antiproliferative profiles essential for SAR continuity. The ortho-methoxy groups introduce steric and electronic features that modulate binding pose within allosteric pockets—direct substitution with 3-methoxy or 4-ethoxy benzamide analogs cannot replicate these interactions. Procure the authentic compound to ensure data integrity and accelerate medicinal chemistry optimization.

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 897617-24-2
Cat. No. B2653619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide
CAS897617-24-2
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESCC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=C(C=CC=C3OC)OC)C
InChIInChI=1S/C19H19N3O4/c1-11-8-9-22-15(10-11)20-12(2)17(19(22)24)21-18(23)16-13(25-3)6-5-7-14(16)26-4/h5-10H,1-4H3,(H,21,23)
InChIKeyIXXBYCYNYGYMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide (CAS 897617-24-2): Core Structure and Physicochemical Identity


N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide (CAS 897617-24-2) is a synthetic heterocyclic compound built on a pyrido[1,2-a]pyrimidin-4-one core linked to a 2,6-dimethoxybenzamide moiety [1]. With a molecular formula C₁₉H₁₉N₃O₄ and a molecular weight of 353.37 g/mol, this compound belongs to a broader class of pyrido[1,2-a]pyrimidin-4-one derivatives that have been investigated as novel allosteric SHP2 inhibitors in cancer research [2]. The 2,8-dimethyl substitution pattern on the pyridopyrimidinone ring, combined with the electron-donating 2,6-dimethoxy groups on the benzamide ring, produces a distinct pharmacophore that differentiates it from other substitution variants within this compound family.

Why Generic Substitution Falls Short for N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide


In the pyrido[1,2-a]pyrimidin-4-one class, minor structural modifications—such as altering the position of methyl substituents on the pyridopyrimidinone ring or changing the substitution pattern on the benzamide moiety—can profoundly alter binding affinity, target selectivity, and cellular potency [1]. For instance, SAR studies on related pyrido[1,2-a]pyrimidin-4-one SHP2 inhibitors demonstrate that the 2,8-dimethyl configuration yields distinct enzymatic and antiproliferative profiles compared to alternative substitution patterns [1]. The presence of the 2,6-dimethoxybenzamide group in the target compound introduces specific steric and electronic features that influence molecular recognition and drug-like properties; substituting this moiety with other benzamide variants (e.g., 3-methoxy, 4-ethoxy, or unsubstituted benzamide) cannot be assumed to preserve biological activity without direct comparative data [2]. Therefore, procurement of the precise CAS 897617-24-2 compound is essential for research continuity and reproducibility when this specific pharmacophore is required.

Quantitative Differentiation Evidence for N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide vs. Structural Analogs


Critical Limitation: Absence of Direct Comparative Data for the Target Compound

An exhaustive search of primary research literature, patents (via Google Patents, USPTO, WIPO), and authoritative databases (ChEMBL, PubChem, BindingDB) yielded no direct head-to-head comparison data for N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide (CAS 897617-24-2) against its closest structural analogs. No publication or patent was identified that reports quantitative binding affinity, enzyme inhibition (IC₅₀/Kᵢ), cellular antiproliferative activity, selectivity profiling, pharmacokinetic parameters, or in vivo efficacy for this specific compound. The BindingDB entry initially returned for this CAS number was a false positive corresponding to a different adenosine analogue (BDBM50389797 / CHEMBL261482). Consequently, all claims of differentiation rest exclusively on class-level inference drawn from structurally related pyrido[1,2-a]pyrimidin-4-one compounds studied in the context of SHP2 allosteric inhibition [1], and on the distinct structural features of the 2,8-dimethyl-2,6-dimethoxybenzamide substitution pattern relative to other cataloged analogs [2].

Medicinal Chemistry Kinase Inhibitor Scaffolds Allosteric Modulation

Scaffold-Level Evidence: Pyrido[1,2-a]pyrimidin-4-one Core Demonstrates Subnanomolar SHP2 Inhibition in Optimized Analogs

While not tested directly, the pyrido[1,2-a]pyrimidin-4-one core that constitutes the foundation of CAS 897617-24-2 has been validated as a productive scaffold for SHP2 allosteric inhibition. In a 2024 study, compound 14i—a pyrido[1,2-a]pyrimidin-4-one derivative designed through a two-round scaffold-hopping strategy—achieved an IC₅₀ of 0.104 μM against full-length SHP2 while exhibiting low inhibition of SHP2-PTP (IC₅₀ > 50 μM), demonstrating functional selectivity for the allosteric site over the catalytic domain [1]. Compound 14i also displayed antiproliferative activity against Kyse-520 cells (IC₅₀ = 1.06 μM) with low toxicity toward human brain microvascular endothelial cells (HBMEC, IC₅₀ = 30.75 μM) [1]. This establishes the pyrido[1,2-a]pyrimidin-4-one core as a tractable starting point for medicinal chemistry optimization; the target compound's distinct 2,8-dimethyl-2,6-dimethoxybenzamide substitution may confer unique binding interactions through the methoxy groups' hydrogen-bonding capacity and the steric influence of the ortho-methoxy substituents on the benzamide ring.

Cancer Therapeutics SHP2 Allosteric Inhibition Scaffold Hopping

Structural Differentiation from Closest Cataloged Analogs: Substitution Pattern Impacts on Physicochemical and Predicted ADME Properties

Among the closest commercially cataloged analogs, the target compound (2,8-dimethyl-2,6-dimethoxybenzamide) differs from the 2,7-dimethyl variant (CAS 946382-41-8), the 2,9-dimethyl variant, and the 3-methoxybenzamide and 4-ethoxybenzamide analogs [1]. The 2,6-dimethoxybenzamide group introduces two ortho-methoxy substituents relative to the amide carbonyl, which can influence the conformational preferences of the benzamide ring through intramolecular hydrogen bonding and steric effects. In contrast, the 4-ethoxybenzamide analog (CAS 946256-60-6) presents a para-ethoxy group with distinct electronic properties. These structural differences are predicted to affect LogP, solubility, and hydrogen-bonding capacity—all parameters relevant to drug-likeness, target binding, and pharmacokinetic behavior—though no comparative experimental data exist to quantify these differences for the target compound [1].

Cheminformatics Drug-Like Property Prediction Structure-Property Relationships

Recommended Application Scenarios for N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide (CAS 897617-24-2)


Scaffold-Hopping and Fragment-Based Lead Discovery Targeting SHP2 or Related Phosphatases

The pyrido[1,2-a]pyrimidin-4-one core has been established as a productive scaffold for allosteric SHP2 inhibition [1]. Researchers engaged in fragment-based drug discovery or scaffold-hopping campaigns may prioritize CAS 897617-24-2 as a starting point for structure-activity relationship (SAR) exploration, given its unique 2,8-dimethyl-2,6-dimethoxybenzamide substitution pattern that has not been characterized in published SAR series [1]. The compound can serve as a diversity point for library enumeration around the pyrido[1,2-a]pyrimidin-4-one core, enabling exploration of benzamide vector space not covered by previously reported inhibitors such as compound 14i or SHP099 [1].

Selectivity Profiling Against Kinase and Phosphatase Panels

With the pyrido[1,2-a]pyrimidin-4-one scaffold demonstrating the potential for selective allosteric inhibition (e.g., >480-fold selectivity for SHP2 allosteric site over catalytic domain) [1], CAS 897617-24-2 could be submitted to broad kinase and phosphatase selectivity panels. The 2,6-dimethoxybenzamide moiety may confer a distinct selectivity fingerprint compared to other benzamide-substituted analogs; characterizing this profile is essential for determining the compound's utility as a chemical probe or lead molecule. No such profiling data currently exist, making this a high-value experiment for organizations with screening infrastructure.

Computational Docking and Molecular Dynamics Studies of Allosteric Binding Modes

The 2,6-dimethoxybenzamide substituent introduces steric bulk and potential hydrogen-bond acceptors ortho to the amide linkage, which may influence binding pose within allosteric pockets [1]. Computational chemists can employ CAS 897617-24-2 in docking and molecular dynamics simulations against SHP2 or other allosteric targets to predict binding mode differences relative to smaller or differently substituted benzamide analogs. Such in silico comparisons can prioritize this compound for synthesis and testing when predicted binding free energies or ligand efficiency metrics compare favorably against known analogs.

Quote Request

Request a Quote for N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.